molecular formula C10H12F2O B1411591 5-Difluoromethyl-2,4-dimethylanisole CAS No. 1803822-14-1

5-Difluoromethyl-2,4-dimethylanisole

Cat. No.: B1411591
CAS No.: 1803822-14-1
M. Wt: 186.2 g/mol
InChI Key: ZYAUAQAMNZYZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various difluoromethylation processes, including electrophilic, nucleophilic, radical, and cross-coupling methods . One common approach is the reaction of 2,4-dimethylanisole with difluoromethylating agents under specific conditions to yield the desired product.

Industrial Production Methods

Industrial production of 5-Difluoromethyl-2,4-dimethylanisole often involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethyl-2,4-dimethylanisole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can introduce various functional groups into the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluoromethyl)-5-methoxy-2,4-dimethylbenzene
  • 3,5-Difluoro-2,4,6-trinitroanisole

Uniqueness

Compared to similar compounds, 5-Difluoromethyl-2,4-dimethylanisole stands out due to its specific difluoromethylation pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring precise reactivity and stability .

Properties

IUPAC Name

1-(difluoromethyl)-5-methoxy-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-6-4-7(2)9(13-3)5-8(6)10(11)12/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAUAQAMNZYZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)F)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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